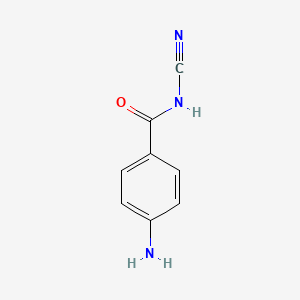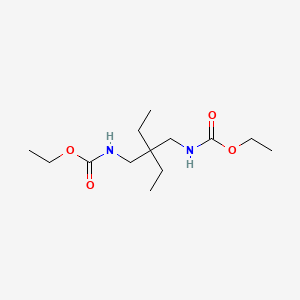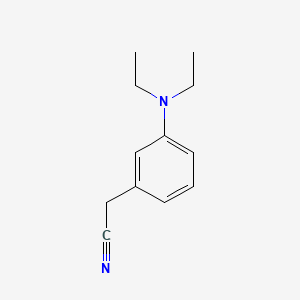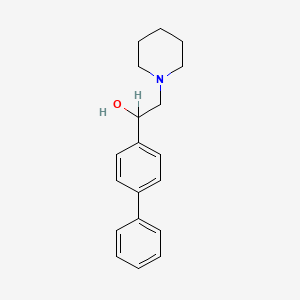
alpha-(Piperidinomethyl)-1,1'-biphenyl-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Piperidinomethyl)-1,1’-biphenyl-4-methanol: is a compound that features a piperidine ring attached to a biphenyl structure through a methanol linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Piperidinomethyl)-1,1’-biphenyl-4-methanol typically involves the reaction of 1,1’-biphenyl-4-carbaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Alpha-(Piperidinomethyl)-1,1’-biphenyl-4-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of biphenyl-4-carboxylic acid or related aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which alpha-(Piperidinomethyl)-1,1’-biphenyl-4-methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the biphenyl structure can engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Biphenyl: Consists of two benzene rings connected by a single bond.
1,1’-Biphenyl-4-methanol: Similar structure but lacks the piperidine ring.
Uniqueness: Alpha-(Piperidinomethyl)-1,1’-biphenyl-4-methanol is unique due to the combination of the piperidine ring and biphenyl structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs.
Eigenschaften
CAS-Nummer |
63992-40-5 |
|---|---|
Molekularformel |
C19H23NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
1-(4-phenylphenyl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C19H23NO/c21-19(15-20-13-5-2-6-14-20)18-11-9-17(10-12-18)16-7-3-1-4-8-16/h1,3-4,7-12,19,21H,2,5-6,13-15H2 |
InChI-Schlüssel |
VKITVUJZFHFRGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


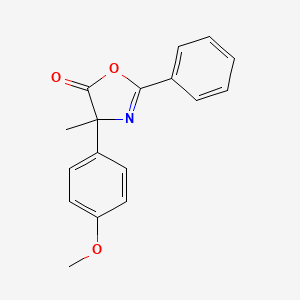
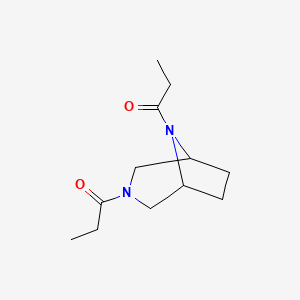
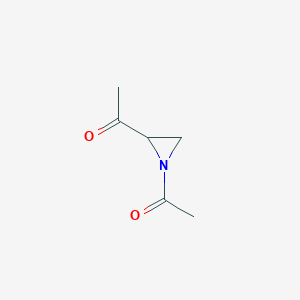
![n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943389.png)

![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13943396.png)


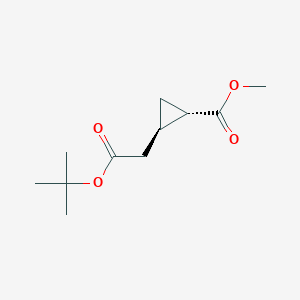
![3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl-](/img/structure/B13943437.png)
